Diphenic acid
Description
Historical Context of Biphenyl-2,2'-dicarboxylic Acid Research
The study of biphenyl-2,2'-dicarboxylic acid, or diphenic acid, has roots extending back into the history of organic chemistry. Early investigations into this compound and its derivatives were often linked to the degradation of natural products containing the phenanthrene (B1679779) skeleton. dokumen.pub For instance, this compound was obtained as early as 1873 by heating phenanthrenequinone (B147406) with chromic acid solution. dokumen.pub This oxidative degradation route from phenanthrene or phenanthrenequinone using various oxidizing agents was a common method for its preparation in the past. dokumen.puborgsyn.orgwikipedia.org
Another historical method for synthesizing this compound involved the reduction of diazotized anthranilic acid, often utilizing reducing agents such as ammoniacal cuprous solution. orgsyn.orgdokumen.puborgsyn.orgwikipedia.org This procedure, based on the study of preparing symmetrical biaryls from diazotized amines, was described in early organic synthesis literature. orgsyn.org The Ullmann coupling of potassium o-bromobenzoate also represented a historical approach to its synthesis. orgsyn.org
Interest in substituted diphenic acids also arose in conjunction with studies on optical isomerism of the restricted rotation type, known as atropisomerism. dokumen.pubwikipedia.org The atropisomers of 6,6'-dinitro-2,2'-diphenic acid were among the first experimentally described cases of atropisomerism, reported in 1922. wikipedia.orgacs.org This historical research laid the groundwork for understanding the stereochemical complexities arising from hindered rotation around the biphenyl (B1667301) bond in such substituted systems.
Significance of this compound in Contemporary Chemical Science
This compound holds significant importance in contemporary chemical science due to its versatile nature and its role as a key building block in the synthesis of a wide array of compounds and materials. nbinno.comsolubilityofthings.com Its biphenyl structure substituted with two ortho-carboxylic acid groups provides a rigid yet flexible scaffold that can be incorporated into complex molecular architectures. solubilityofthings.com
Role as a Multifunctional Compound
This compound functions as a multifunctional compound, participating in various types of chemical reactions and serving as a precursor for diverse applications. Its two carboxylic acid groups can undergo reactions such as esterification, amidation, and salt formation, allowing for the creation of numerous derivatives with tailored properties. researchgate.net
One significant role is its use as a monomer in polymer production, particularly in the synthesis of high-performance polymers where it can enhance thermal and mechanical properties. nbinno.com It also serves as a precursor for plasticizers, contributing to the flexibility and durability of plastic formulations. nbinno.com
In the realm of pharmaceuticals and agrochemicals, this compound is a vital intermediate. nbinno.comsolubilityofthings.comnbinno.com Its biphenyl structure is a common motif in biologically active molecules, and derivatives of this compound have been explored for potential therapeutic properties, including anti-inflammatory and analgesic effects. solubilityofthings.comnbinno.comresearchgate.net Research has also investigated this compound derivatives for their potential in lowering the risk of chronic diseases. nbinno.comresearchgate.net
Furthermore, this compound is employed in the production of specialized dyes, where its stable aromatic structure is advantageous for color retention. nbinno.comnbinno.com Its chemical reactivity as an aromatic dibasic acid is particularly useful in dye synthesis. nbinno.com
The dicarboxylate nature of this compound also makes it a valuable ligand in coordination chemistry, particularly in the construction of metal-organic frameworks (MOFs) and coordination polymers. asianpubs.orgsciopen.comasianpubs.orgtandfonline.comnih.govrsc.orgresearchgate.netresearchgate.net The carboxylate groups can adopt versatile coordination modes, enabling the formation of diverse metal-oxygen chains or clusters and contributing to the structural diversity of these framework materials. asianpubs.orgasianpubs.org
Emerging Research Foci and Future Trends
Emerging research on this compound is focused on leveraging its unique structural and chemical properties for advanced applications. A key area of interest is its continued exploration in the design and synthesis of MOFs and coordination polymers for applications such as gas adsorption, catalysis, and luminescence. asianpubs.orgsciopen.comasianpubs.orgtandfonline.comnih.govrsc.orgresearchgate.netresearchgate.net The ability to tune the structure and properties of these materials by incorporating this compound as a ligand is a promising avenue. asianpubs.orgasianpubs.org For example, this compound has been used to construct indium and lanthanide MOFs with interesting structural and photoluminescent properties. sciopen.comtandfonline.comresearchgate.net Research also explores the use of this compound-based MOFs as catalysts, such as in CO₂ fixation reactions. nih.gov
Another emerging trend involves the synthesis of novel this compound derivatives with enhanced or specific biological activities. The development of new synthetic methodologies, such as Ni-catalyzed reductive coupling routes, is facilitating the preparation of a wider range of this compound analogs for evaluation in areas like anticancer reagent development. chemmethod.comchemmethod.comacs.org
This compound is also being investigated in the context of dynamic chemical systems and materials science. Studies on chemically fueled transient geometry changes in diphenic acids highlight their potential in creating systems with tunable properties. researchgate.net The use of this compound as a potential crosslinker in the preparation of polymers, macrocycles, and hydrogels is also an area of active research. chemmethod.comchemmethod.com
Furthermore, research into the biodegradation of phenanthrene has identified 2,2'-diphenic acid as a key intermediate metabolite, suggesting its potential as a biomarker for phenanthrene metabolism in polluted environments. scienceopen.com
The increasing demand for this compound in the pharmaceutical and dye industries, coupled with ongoing research uncovering new applications for its derivatives, indicates a likely expansion of its market and continued exploration in contemporary chemical science. nbinno.com
Key Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 242.23 g/mol | nbinno.comnist.gov |
| Melting Point | 227-229 °C or 232-233 °C | nbinno.comnist.govpsu.eduresearchgate.net |
| Boiling Point | Approximately 345.05 °C | nbinno.com |
| Density (25 °C) | 1.29 g/cm³ | nist.gov |
| Solubility | Insoluble in water (20°C), soluble in ethanol (B145695) and acetone | nbinno.com |
| pKa (in water, 23°C) | 3.20 and 5.06 | nbinno.com |
Note: Melting point values may vary slightly depending on purity and measurement method.
Selected Research Findings Related to this compound Coordination Polymers
| Compound | Metal Ion | Ligands | Structure Type | Key Finding/Property | Source |
| {[La₂(dpa)₃(2,2'-bipy)₂(H₂O)]H₂O}n | La(III) | 2,4'-biphenyl-dicarboxylic acid (dpa), 2,2'-bipyridine (B1663995) (2,2'-bipy) | 2-D (4,4) net | Features binuclear La(III) clusters. asianpubs.orgasianpubs.org | asianpubs.orgasianpubs.org |
| [In₂(dpa)₃(1,10-phen)₂] MOF | In(III) | This compound (dpa), 1,10-phenanthroline (B135089) (1,10-phen) | 1D Metal-Organic Framework | Exhibits Lewis acid sites, catalytically active in CO₂-epoxide cycloaddition. nih.gov | nih.gov |
| Zn(dpa)(H₂O) | Zn(II) | This compound (dpa), water (H₂O) | 1D coordination polymer | Forms parallel ladder-like chains. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Zn₂(dpa)₂(dabco) | Zn(II) | This compound (dpa), triethylenediamine (dabco) | 2D layered coordination polymer | Contains dinuclear zinc carboxylate paddle wheel units. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Zn(dpa)(4,4'-bpy) | Zn(II) | This compound (dpa), 4,4'-bipyridine (B149096) (4,4'-bpy) | 3D interpenetrating networks | Helical Zn(dpa) chains interconnected by 4,4'-bpy. High thermal stability (350-450°C). rsc.orgresearchgate.net | rsc.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-carboxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZCCUDJHOGOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060064 | |
| Record name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | |
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Molecular Weight |
242.23 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Diphenic acid | |
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Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Diphenic acid | |
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CAS No. |
482-05-3 | |
| Record name | Diphenic acid | |
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| Record name | Diphenic acid | |
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| Record name | DIPHENIC ACID | |
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| Record name | [1,1'-Biphenyl]-2,2'-dicarboxylic acid | |
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| Record name | Biphenyl-2,2'-dicarboxylic acid | |
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| Record name | DIPHENIC ACID | |
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Synthesis and Derivatization Methodologies
Established Synthetic Pathways for Diphenic Acid
The synthesis of this compound can be approached through multiple well-documented routes. The choice of a particular pathway often depends on factors such as the availability of starting materials, desired yield, and the scale of the reaction.
A prominent method for synthesizing this compound involves the ozonolysis of phenanthrene (B1679779). researchgate.net This process begins with the reaction of phenanthrene with ozone, typically at the 9,10-double bond, which is the most reactive site for electrophilic attack. researchgate.net The initial product is a primary ozonide, which is unstable and rearranges to a more stable secondary ozonide. rsc.org
The ozonolysis is often carried out in a solvent such as methanol (B129727) or chloroform (B151607) at low temperatures. researchgate.netrsc.org Depending on the workup conditions, the ozonide can be converted to various intermediates. For instance, in the presence of a participating solvent like methanol, the intermediate carbonyl oxide can react with the solvent to form a peracetal compound. rsc.org This intermediate can then be reduced to form diphenaldehyde (B75114) or oxidized to yield this compound. rsc.org
| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reference(s) |
| Phenanthrene | 1. Ozone (O₃)2. Oxidizing agent | Ozonide, Diphenaldehyde | This compound | rsc.org, researchgate.net, acs.org |
Another classical and effective method for the preparation of this compound is through the reduction of diazotized anthranilic acid using a cuprous ion reagent. orgsyn.orgorgsyn.org This synthesis begins with the diazotization of anthranilic acid. scribd.com In this step, anthranilic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. orgsyn.orgscribd.com
The resulting diazonium solution is then introduced to a reducing agent containing cuprous ions. orgsyn.org A common reducing agent is prepared by the reduction of an ammoniacal solution of cupric sulfate (B86663) with hydroxylamine. orgsyn.org The cuprous ions facilitate the coupling of two molecules of the diazotized anthranilic acid with the elimination of nitrogen gas, leading to the formation of this compound. orgsyn.org The crude this compound precipitates from the reaction mixture upon acidification and can be purified by recrystallization. orgsyn.org This method is known to produce this compound in good yields, with reports of 88–91% for the crude product. orgsyn.org
| Starting Material | Key Reagents | Key Reaction | Final Product Yield (Crude) | Reference(s) |
| Anthranilic acid | 1. Sodium nitrite, Hydrochloric acid2. Ammoniacal cupric sulfate, Hydroxylamine | Diazotization and Reductive Coupling | 88–91% | orgsyn.org, orgsyn.org, scribd.com |
The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides another route to biphenyl (B1667301) compounds, including this compound and its derivatives. nih.gov This reaction can be adapted for both symmetrical and unsymmetrical syntheses.
A direct synthesis of this compound can be achieved through the Ullmann coupling of potassium o-bromobenzoate. orgsyn.orgdrugfuture.com In this procedure, potassium o-bromobenzoate is heated with copper powder, which serves as the catalyst. drugfuture.com The reaction drives the coupling of two molecules of the o-bromobenzoate, resulting in the formation of the dipotassium (B57713) salt of this compound. Subsequent acidification of the reaction mixture yields this compound. This method offers a straightforward approach starting from a readily available halo-substituted benzoic acid derivative.
The Ullmann coupling can also be employed in an intramolecular fashion to synthesize unsymmetrical derivatives of this compound. researcher.life This strategy involves creating a diester from two different 2-halobenzoyl chlorides and a diol, such as ethylene (B1197577) glycol, which acts as a template. researcher.life This mixed diester is then subjected to intramolecular coupling conditions, typically using copper powder in a solvent like DMF at elevated temperatures under high dilution to favor the intramolecular reaction. researcher.life This cyclization forms a cyclic diester, which can be separated from byproducts. Subsequent alkaline hydrolysis of the cyclic diester cleaves the ester linkages to yield the unsymmetrical this compound derivative. researcher.life This template-directed approach allows for the controlled synthesis of biphenyls with different substituents on each ring. researcher.life
The direct oxidation of phenanthrene or its oxidized derivative, phenanthrenequinone (B147406), is a common and practical approach to synthesizing this compound. orgsyn.org This method avoids the need for functional group manipulation on separate aromatic rings before coupling.
The oxidation of phenanthrene can be carried out using various oxidizing agents. Peracetic acid has been shown to be an effective reagent for this transformation, with studies optimizing reaction conditions to achieve yields of 60-67%. researchgate.netscientific.net The process can be conducted via reactive distillation to remove water and maintain the concentration of the acetic acid, making the process more economical. researchgate.net Other oxidizing systems, such as hydrogen peroxide in glacial acetic acid, have also been employed. epo.org The reaction typically proceeds by initial oxidation of phenanthrene to phenanthrenequinone, which is then further oxidized to this compound. jmest.org
Alternatively, phenanthrenequinone itself can be used as the starting material for the synthesis of this compound. drugfuture.com The oxidation of phenanthrenequinone to this compound can be achieved using strong oxidizing agents like chromic acid. drugfuture.comorgsyn.org This two-step approach, starting from phenanthrene, allows for the isolation of the intermediate phenanthrenequinone if desired. google.com However, direct oxidation methods from phenanthrene are often simpler. orgsyn.org
| Starting Material | Oxidizing Agent | Typical Yield | Reference(s) |
| Phenanthrene | Peracetic acid | 60-67% | researchgate.net, scientific.net |
| Phenanthrene | Hydrogen peroxide in glacial acetic acid | Not specified | epo.org |
| Phenanthrenequinone | Chromic acid | Not specified | drugfuture.com, orgsyn.org |
Ullmann Coupling Reactions
Advanced Derivatization Strategies
This compound can be converted into its corresponding internal anhydride (B1165640), dibenz[c,e]oxepin-5,7-dione. researchgate.netgoogle.comhubbry.com This transformation involves the intramolecular dehydration of the two carboxylic acid groups to form a seven-membered ring fused to the two benzene (B151609) rings. researchgate.net This conversion can be achieved through various methods, including treatment with dehydrating agents like acetic anhydride.
A modern approach for forming diphenic anhydrides utilizes carbodiimides, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as a chemical fuel. In this system, aqueous carboxylic acids react with the carbodiimide (B86325) to form the carboxylic anhydride, which subsequently undergoes hydrolysis to regenerate the original dicarboxylic acid. This process is a key example of chemically fueled, out-of-equilibrium behavior. The reaction of this compound with EDC proceeds through an O-acylisourea intermediate. Due to the proximity of the two carboxylic acid groups in this compound, this intermediate is rapidly attacked intramolecularly by the neighboring carboxylic acid, leading to the formation of the stable six-membered ring anhydride and releasing the urea (B33335) byproduct.
The formation of the intramolecular anhydride from this compound induces a significant and transient change in the molecule's geometry. Specifically, the formation of the seven-membered anhydride ring drastically reduces the torsional angle (dihedral angle) about the biaryl bond. This change is substantial, with a calculated reduction of approximately 45°, regardless of the substitution pattern on the this compound backbone. This chemically fueled change in molecular geometry provides a simple platform to mimic the conformational changes observed in complex biological systems, such as ATP-fueled molecular motors.
Calculated Biaryl Dihedral Angles (φ) of Diphenic Acids and Their Anhydrides:
| Substituent (R) | φ (acid) | φ (anhydride) | Δφ |
|---|---|---|---|
| H | 82° | 37° | 45° |
| CCH | 91° | 44° | 47° |
This table shows the calculated changes in the biaryl dihedral angle upon EDC-mediated anhydride formation for unsubstituted and substituted diphenic acids.
The term "polyphenol" in the context of this compound derivatives often refers to Hexahydroxythis compound (HHDP) esters. mdpi.com HHDP is a derivative of gallic acid and is a component of a class of tannins known as ellagitannins. researchgate.net In these natural products, the HHDP moiety is connected to a glucose core through ester linkages. researchgate.netmdpi.com The biosynthesis of the HHDP group is believed to occur via the oxidative coupling of two galloyl esters that are already attached to a glucopyranose scaffold. researchgate.net
In terms of chemical synthesis, this compound esters can be prepared through various standard esterification methods. One reported method involves converting this compound into its potassium salt, which is then reacted with haloacetates in dimethylformamide to produce the desired esters. Another approach involves reacting diphenic anhydride with appropriate amines to form N-substituted diphenamic acids, which can then be further reacted to form other derivatives. General chemical synthesis of polyphenolic esters can also be achieved by converting the carboxylic acid group into a more reactive form, such as an acyl chloride, which is then coupled with an alcohol. nih.gov
Creation of Amide and Imide Derivatives
The synthesis of amide and imide derivatives of this compound often utilizes diphenic anhydride (dibenzo[c,e]oxepine-5,7-dione) as a starting material. The reaction of diphenic anhydride with various aliphatic and aromatic amines can furnish 2′-[arylcarbamoyl]biphenyl-2-carboxylic acids. researchgate.net For instance, specific amide derivatives can be synthesized by reacting substituted anilines with an appropriate form of the acid, often involving refluxing in a suitable solvent like methanol. sphinxsai.com The reaction can also lead to the formation of N2,N2′-diarylbiphenyl-2,2′-dicarboxamide. researchgate.net
These amide derivatives can serve as key intermediates for further synthesis. researchgate.net For example, a diphenic amide derivative can be reacted with chloroacetyl chloride to yield a chloroacetamide derivative, demonstrating their utility as building blocks for more complex molecules. researchgate.net The general approach for amide synthesis involves the reaction of a carboxylic acid group with an amine, which can be facilitated by converting the carboxylic acid to a more reactive species like an acid halide. sphinxsai.comgoogle.com
The synthesis of diphenimide, the imide of this compound, has been noted for its potential as an antihyperlipidemic agent. researchgate.net The reduction of the unsubstituted imide of this compound using sodium borohydride (B1222165) in methanol has been shown to result in a mixture of products, including the corresponding amide. researchgate.net
Generation of Schiff Base and Thiourea (B124793) Derivatives
Further derivatization of this compound amides can lead to the formation of Schiff bases and thiourea derivatives, which are classes of compounds with significant biological and chemical interest. researchgate.netnih.govresearchgate.net
Schiff Bases: These are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net In the context of this compound, an amide derivative containing a primary amine, such as 2'-(aminophenylcarbamoyl)biphenyl-2-carboxylic acid, can be reacted with various aromatic aldehydes in a solvent like ethanol (B145695) to yield the corresponding Schiff base compounds. researchgate.net
Thiourea Derivatives: Thiourea compounds can be prepared from amine precursors by reacting them with isothiocyanates. analis.com.my For example, reacting 2'-(aminophenylcarbamoyl)biphenyl-2-carboxylic acid with ethyl or phenyl isothiocyanate in a solvent like dioxane affords the respective thiourea derivatives. researchgate.net
The following table summarizes the synthesis of these derivatives from a common this compound precursor.
| Precursor | Reagent | Solvent | Product Type |
| 2'-(aminophenylcarbamoyl)biphenyl-2-carboxylic acid researchgate.net | Aromatic Aldehydes (e.g., 15, 16) researchgate.net | Ethanol | Schiff Base researchgate.net |
| 2'-(aminophenylcarbamoyl)biphenyl-2-carboxylic acid researchgate.net | Isothiocyanates (e.g., 19, 20) researchgate.net | Dioxane | Thiourea researchgate.net |
Ni-Catalyzed Protecting Group Free Synthesis of Analogs
This Ni-catalyzed strategy is notable for its divergent nature, allowing for the efficient synthesis of a wide array of this compound derivatives with excellent functional group tolerance. acs.orgresearchgate.net Researchers have reported the successful synthesis of 49 different examples with yields reaching up to 99%. acs.org
The reaction's success is highly dependent on several components, as indicated by control experiments where the absence of the Ni catalyst, ligand, or reductant resulted in no product formation. acs.org Mechanistic studies have pointed to the critical role of potassium tert-butoxide (KOt-Bu), which is believed to prevent protonation events that could otherwise hinder the reaction. researchgate.net
The table below details the impact of various reaction components on the yield of the desired this compound product.
| Entry | Catalyst/Ligand System | Reductant | Base (equiv.) | Solvent | Yield (%) |
| 1 | NiCl₂·DME / L7 | Zn | KOt-Bu (1.0) | DMF | 99 |
| 2 | NiCl₂·DME / L7 | Zn | KOt-Bu (2.0) | DMF | 0 |
| 3 | NiBr₂·DME / L7 | Zn | KOt-Bu (1.0) | DMF | 74 acs.org |
| 4 | NiCl₂·DME / L12 | Zn | KOt-Bu (1.0) | DMF | 81 acs.org |
| 5 | NiCl₂·DME / L7 | Zn | KOt-Bu (1.0) | DMA | 66 acs.org |
| 6 | No Ni catalyst | Zn | KOt-Bu (1.0) | DMF | 0 acs.org |
| 7 | NiCl₂·DME / No Ligand | Zn | KOt-Bu (1.0) | DMF | 0 acs.org |
| 8 | NiCl₂·DME / L7 | No Reductant | KOt-Bu (1.0) | DMF | 0 acs.org |
Data derived from a 2023 study on Ni-catalyzed this compound analog synthesis. acs.org
Synthesis of Axially Chiral Diphenic Acids
This compound exhibits atropisomerism, a form of axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings. wikipedia.org The synthesis of enantiomerically pure, axially chiral biaryls is of great interest as these compounds are valuable as chiral ligands in asymmetric catalysis. longdom.orgrsc.org
A practical method for the asymmetric synthesis of axially chiral, unsymmetrical diphenic acids involves an intramolecular Ullmann coupling reaction. oup.com The process begins with the successive esterification of a chiral diol, such as (R)-1,1′-bi-2-naphthol, or a simpler diol like ethylene glycol, with two different 2-halobenzoyl chlorides to create a mixed diester. This diester is then treated with copper powder in boiling DMF under high-dilution conditions to facilitate intramolecular coupling. The resulting cyclic diester can be separated from by-products via silica-gel column chromatography and subsequently hydrolyzed under alkaline conditions to yield the unsymmetrical this compound. This method has been used to obtain diphenic acids with an enantiomeric excess greater than 99%. oup.com
Another approach to obtaining optically pure diphenic acids is through the kinetic resolution of a racemic mixture. For example, the alkaline hydrolysis of racemic hexamethoxythis compound derivatives can selectively hydrolyze one enantiomer, allowing for the separation of the optically pure acid. researchgate.net
Mechanistic Studies of Synthetic Transformations
Understanding the mechanisms of the synthetic routes to this compound and its derivatives is crucial for optimizing reaction conditions and expanding their scope.
For the Ni-catalyzed synthesis of this compound analogs , mechanistic investigations suggest the involvement of a Ni(0) species in the catalytic cycle. acs.org Experiments have shown that Ni(0) can catalyze the reductive coupling of 2-bromobenzoic acid to produce this compound in nearly quantitative yields. The mechanism is thought to proceed through a radical-chain process involving paramagnetic nickel(I) and arylnickel(III) intermediates. researchgate.net The influence of radical scavengers such as TEMPO and BHT on the reaction further supports the involvement of radical species. acs.org The base, KOt-Bu, plays a crucial role by preventing protonation during the catalytic cycle. researchgate.net
In the oxidation of phenanthrene , a common method to produce this compound, the reaction proceeds through phenanthrenequinone as an intermediate. wikipedia.orgorgsyn.org Further oxidation of phenanthrenequinone, for instance by boiling with alcoholic potash or through photo-oxidation, yields the dipotassium salt of this compound, which can then be acidified to give this compound. wikipedia.org Another method involves the ozonolysis of phenanthrene in methanol. This reaction initially forms an ozonolysis product that can be converted to diphenaldehydic acid and subsequently oxidized to this compound using hydrogen peroxide and sodium hydroxide. orgsyn.org
Coordination Chemistry and Metal Organic Frameworks Mofs
Diphenic Acid as a Ligand in Coordination Polymers
This compound has been extensively utilized as an O-donor ligand in the designed synthesis of coordination polymers. tandfonline.comasianpubs.orgtandfonline.com The flexibility of the biphenyl (B1667301) group and the versatile coordination behavior of the carboxylate moieties allow for the formation of a wide array of supramolecular architectures. researchgate.net
The carboxylate groups of this compound can exhibit a rich variety of coordination modes when binding to metal ions. These modes play a crucial role in determining the dimensionality and topology of the resulting coordination polymer. Some of the observed coordination modes include monodentate, bidentate chelating, and bridging fashions. tandfonline.comtandfonline.comresearchgate.net
For instance, in the synthesis of manganese and nickel coordination polymers, 3,4'-diphenic acid has been shown to act as a bridging ligand, linking metal ions through various modes such as μ₂–η¹:η¹, μ₁–η¹:η¹, and μ₁–η¹:η⁰. tandfonline.com Similarly, in manganese(II) coordination polymers assembled from 2,4'-diphenic acid, three distinct coordination modes have been identified: μ₁-η¹:η¹/μ₀-η⁰:η⁰, μ₂-η²:η⁰/μ₁-η¹:η⁰, and μ₂-η¹:η¹/μ₂-η¹:η¹. tandfonline.com The specific coordination mode adopted is influenced by factors such as the metal ion's coordination preference, the presence of other ligands, and the reaction conditions.
| Coordination Polymer | This compound Isomer | Observed Coordination Modes of Carboxylate Groups |
|---|---|---|
| [Mn(dpa)(2,2′-bipy)]n | 3,4'-diphenic acid | μ₂–η¹:η¹, μ₁–η¹:η¹, μ₁–η¹:η⁰ |
| [Ni(dpa)(2,2′-bipy)]n | 3,4'-diphenic acid | μ₁–η¹:η¹/μ₁–η¹:η⁰ |
| [Mn(Hdpa)₂(4,4′-bipy)₂]n | 2,4'-diphenic acid | μ₁-η¹:η¹/μ₀-η⁰:η⁰ |
| [Mn(dpa)(1,10-phen)(H₂O)]n | 2,4'-diphenic acid | μ₂-η²:η⁰/μ₁-η¹:η⁰ |
| [Mn(dpa)(2,2′-bipy)]n | 2,4'-diphenic acid | μ₂-η¹:η¹/μ₂-η¹:η¹ |
A key structural feature of this compound is the torsion angle between its two phenyl rings. Due to steric hindrance between the carboxylate groups, the phenyl rings are typically not coplanar. tandfonline.com This inherent twist in the ligand's backbone has a profound influence on the final three-dimensional structure of the coordination polymer. rsc.orgresearchgate.net
Design and Construction of Metal-Organic Frameworks (MOFs)
The principles of coordination chemistry with this compound as a ligand extend to the rational design and synthesis of metal-organic frameworks (MOFs). asianpubs.org MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov this compound and its derivatives are excellent candidates for the organic component in such frameworks due to their rigidity, varied coordination capabilities, and the potential for functionalization. researchgate.net
In the context of MOFs, this compound primarily functions as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. tandfonline.comasianpubs.org The distance and orientation of the carboxylate groups allow it to span between metal ions, creating the porous framework structure characteristic of MOFs. mdpi.com The choice of the specific isomer of this compound can lead to remarkably different materials with diverse architectures and properties. researchgate.net For example, 2,4'-diphenic acid has been used to link two lanthanum(III) ions, giving rise to a binuclear cluster that forms a 2-D (4,4) net. asianpubs.org
The final architecture of a this compound-based MOF is not solely determined by the this compound ligand itself. Ancillary ligands, typically neutral N-donor ligands, play a crucial role in modulating the structure. rsc.orgresearchgate.nettandfonline.com These co-ligands can influence the coordination environment of the metal ion, occupy coordination sites that would otherwise be available to the this compound, and introduce additional interactions such as π-π stacking. tandfonline.com
Commonly used ancillary ligands in conjunction with this compound include 4,4'-bipyridine (B149096), 1,10-phenanthroline (B135089), and 2,2'-bipyridine (B1663995). tandfonline.com The combination of dicarboxylate ligands like this compound and these N-donor ligands provides a powerful strategy for adjusting the assembly of metal ions and creating a wide range of structural motifs. tandfonline.comrsc.org For instance, the use of different ancillary ligands with manganese(II) and 2,4'-diphenic acid led to the formation of MOFs with different dimensionalities and coordination environments. tandfonline.com
A variety of metal ions have been successfully incorporated into MOFs with this compound, each imparting its own characteristic coordination geometry and properties to the final material. The choice of the metal ion is a critical parameter in the design of MOFs, influencing factors such as porosity, stability, and potential applications. rsc.org
Transition metals from the d-block of the periodic table are commonly used. mdpi.com Examples of this compound-based MOFs include those synthesized with manganese(II), nickel(II), cobalt(II), and indium(III). rsc.orgtandfonline.comtandfonline.comresearchgate.net Lanthanide ions (f-block elements) have also been employed, offering higher coordination numbers and unique luminescent and magnetic properties. asianpubs.orgrsc.org A lanthanum(III) coordination polymer has been synthesized using 2,4'-diphenic acid, demonstrating the versatility of this ligand with different classes of metal ions. asianpubs.org
| Metal Ion | Example Compound | Resulting Structure |
|---|---|---|
| Manganese(II) | [Mn(dpa)(2,2′-bipy)]n | 1-D zigzag chain |
| Nickel(II) | [Ni(dpa)(2,2′-bipy)]n | 1-D helical chain |
| Lanthanum(III) | {[La₂(dpa)₃(2,2'-bipy)₂(H₂O)]H₂O}n | 2-D (4,4) net |
| Indium(III) | [In₂(dpa)₃(phen)₂]·H₂O | 1-D chain structure |
| Cobalt(II) | [Co₂(dpa)₂(pyz)]n | 2-D coordination polymer |
Specific Metal Ions in MOF Synthesis
Cerium(III) MOFs
A notable example of a Cerium(III) MOF involving this compound is the hydrothermally synthesized complex, Ce(phen)(DA)(OX)0.5(H2O)·2H2O (where DA = this compound, OX = oxalic acid, and phen = 1,10-phenanthroline). researchgate.netfrontiersin.org In this structure, the Ce(III) ion is nine-coordinated, forming a tricapped trigonal prism geometry. researchgate.netfrontiersin.org The coordination sphere is composed of two nitrogen atoms from the phenanthroline ligand, seven oxygen atoms from the carboxylate groups of both this compound and oxalic acid, and one water molecule. researchgate.netfrontiersin.org The this compound and oxalic acid ligands bridge the Ce(III) centers to form one-dimensional infinite neutral chains. researchgate.netfrontiersin.org
Table 1: Crystallographic Data for Ce(phen)(DA)(OX)0.5(H2O)·2H2O
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.602(14) |
| b (Å) | 12.62(2) |
| c (Å) | 13.54(2) |
| V (ų) | 1282(3) |
Indium(III) MOFs
Three novel Indium(III) MOFs have been synthesized using this compound and nitrogen-donor ancillary ligands. nih.govrsc.org These structures highlight the influence of the ancillary ligand and the torsional flexibility of this compound on the final architecture. Two of these MOFs exhibit one-dimensional chain structures, while the third forms two-dimensional zig-zag layers. nih.govrsc.org The varying torsion angles of the this compound ligand, in conjunction with non-covalent interactions, dictate the crystal packing, leading to either a centrosymmetric 1D compound or a non-centrosymmetric helical chain-based structure. nih.govrsc.org
Lanthanide(III) MOFs
Two isostructural one-dimensional lanthanide(III) coordination polymers, [Ln2(dpa)3(H2O)2]n (where Ln = Pr or Ce, and H2dpa = this compound), have been synthesized via hydrothermal methods. researchgate.net These one-dimensional chains are further extended into three-dimensional supramolecular frameworks through π-π stacking interactions. researchgate.net Magnetic studies conducted on the praseodymium complex revealed weak antiferromagnetic coupling between the Pr(III) ions. researchgate.net Another study describes two 3D lanthanide frameworks, [Ln7(DPA)5(NA)3(μ3-OH)8(H2O)3]·2.5H2O (where Ln = Gd or Dy, H2DPA = this compound, and HNA = nicotinic acid), constructed from heptanuclear lanthanide clusters. researchgate.net
Zinc(II) MOFs
Several Zinc(II) coordination polymers have been constructed using this compound and various ancillary ligands. For instance, the complex [Zn(dpa)(bim)]n (where H2dpa = 3,4'-biphenyldicarboxylic acid and bim = benzimidazole) forms a one-dimensional zigzag chain. researchgate.net In this structure, the this compound acts as a bridging ligand. Another example is [Zn1.5(dpa)1.5(bim)]2n (where dpa = 2,2'-diphenic acid and bim = benzimidazole), which was also synthesized hydrothermally. researchgate.net A dinuclear complex, [Zn(dpa)(bipy)(H2O)]2 (where dpa = 2,2'-diphenic acid and bipy = 2,2'-bipyridine), has also been structurally characterized. researchgate.net
Table 2: Selected Zinc(II) Coordination Polymers with this compound Derivatives
| Compound | This compound Isomer | Ancillary Ligand | Dimensionality |
|---|---|---|---|
| [Zn(dpa)(bim)]n | 3,4'-Biphenyldicarboxylic acid | Benzimidazole | 1D |
| [Zn1.5(dpa)1.5(bim)]2n | 2,2'-Diphenic acid | Benzimidazole | - |
Cadmium(II) MOFs
The synthesis of Cadmium(II) MOFs often involves mixed ligand systems. While specific examples focusing solely on this compound are less common in the initial literature search, the principles of MOF construction with dicarboxylic acids are well-established for cadmium. For example, a two-dimensional cadmium MOF has been synthesized using 5-nitroisophthalate and 4,7-diphenyl-1,10-phenanthroline. researchgate.net Another study reports a novel three-dimensional cadmium-organic framework with trimesic acid and 1,2-bis(4-pyridyl)ethane. nih.gov These examples demonstrate the capability of cadmium(II) to form extended structures with carboxylate-based ligands, suggesting the potential for the formation of interesting frameworks with this compound.
Nickel(II) Complexes
Platinum(II) Agent Synthesis with this compound Analogs
The synthesis of platinum(II) complexes as potential anticancer agents is an active area of research. nih.gov These complexes often feature a square-planar geometry. nih.gov While the direct use of this compound as a primary ligand in widely reported platinum(II) anticancer agents is not prominent in the initial literature survey, dicarboxylic acid ligands, in general, play a role in the development of these agents. For example, carboplatin, a second-generation platinum drug, utilizes a cyclobutanedicarboxylate ligand. ijpcbs.com The synthesis of such complexes often involves the reaction of a platinum(II) precursor with the desired dicarboxylate ligand. ijpcbs.com The principles of ligand substitution on the platinum(II) center would apply to the potential synthesis of platinum complexes with this compound analogs.
Structural Characterization of Coordination Compounds and MOFs
The precise three-dimensional arrangement of atoms in coordination compounds and MOFs derived from this compound is primarily determined through a combination of single-crystal X-ray diffraction, spectroscopic techniques, and thermal analysis.
For instance, in a one-dimensional coordination polymer with the formula [Mg(OOC-(C6H4)2-COO)(H2O)4], SCXRD analysis showed that the magnesium ion (MgII) is in an octahedral environment. iucr.org Four water molecules form the equatorial plane, while two oxygen atoms from two different diphenate ligands occupy the axial positions. iucr.org The diphenate ligand, being fully deprotonated, acts as a bis-monodentate linker connecting two magnesium centers, resulting in a 1D chain. iucr.org
In a more complex trinuclear cobalt(II) cluster, SCXRD revealed that two diphenate groups act as tetradentate ligands, bridging a pair of cobalt centers, while two other diphenate ligands are bidentate, with one carboxylate group remaining uncoordinated. researchgate.net This uncoordinated group then participates in forming hydrogen bond networks. researchgate.net The Co-O bond lengths in such structures typically range from approximately 2.0 to 2.2 Å, and the Co-N bond lengths (with ancillary ligands like 1-methylimidazole) are around 2.055(2) Å. researchgate.net
The flexibility of the this compound ligand, characterized by the torsion angle between its two aromatic rings, is a critical factor influencing the final structure. researchgate.net This angle can vary significantly, leading to different dimensionalities, from 1D chains to 2D layers and 3D frameworks. researchgate.net
Table 1: Selected Crystallographic Data for a this compound-Based Coordination Polymer
| Parameter | Value | Reference |
| Formula | [Mg(OOC-(C6H4)2-COO)(H2O)4] | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P21/n | iucr.org |
| a (Å) | Value not specified | |
| b (Å) | Value not specified | |
| c (Å) | Value not specified | |
| β (°) | 96.361(1) | iucr.org |
| Z | 4 | iucr.org |
Spectroscopic methods provide valuable information about the coordination environment and functional groups within the material.
Infrared (IR) Spectroscopy is widely used to confirm the coordination of the diphenate ligand to the metal center. The IR spectrum of free this compound shows a characteristic broad band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹). researchgate.net Upon coordination to a metal ion, this band typically disappears or diminishes, indicating deprotonation of the carboxyl groups. researchgate.net
Furthermore, the characteristic C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) shifts to lower frequencies upon coordination. mdpi.com The positions of the asymmetric (νasymm) and symmetric (νsymm) stretching bands of the carboxylate group (COO⁻) can provide insight into its coordination mode. These bands typically appear in the ranges of 1550–1600 cm⁻¹ and 1340–1380 cm⁻¹, respectively. mdpi.com For example, in cadmium(II) complexes, C=O stretching vibrations have been observed in the 1649-1590 cm⁻¹ range, indicating various binding modes of the carboxylate groups. researchgate.net
Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. nih.gov In the context of this compound MOFs, CD spectroscopy can be used to investigate the chirality of frameworks constructed from chiral precursors or those that crystallize in chiral space groups. researchgate.net The atropisomerism of this compound can lead to chiral structures, and CD studies can confirm the presence and nature of this chirality, as demonstrated in bihelical structures formed from diphenic anhydride (B1165640) and cystine derivatives. researchgate.net
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of this compound-based coordination polymers and MOFs and to determine the temperature at which they decompose. researchgate.netmdpi.com TGA measures the change in mass of a sample as a function of temperature.
For hydrated coordination polymers, the TGA curve typically shows an initial weight loss corresponding to the removal of solvent molecules (water or organic solvents) that are either coordinated to the metal center or trapped within the crystal lattice. iucr.org For example, the compound [Mg(OOC-(C6H4)2-COO)(H2O)4] exhibits a mass loss of 20.82% between 91°C and 217°C, which corresponds to the loss of the four coordinated water molecules. iucr.org
Following the removal of solvent molecules, the anhydrous framework often exhibits a plateau of thermal stability up to a certain temperature, after which the organic ligand (diphenate) begins to decompose. iucr.org The decomposition of the anhydrous [Mg(diphenate)] compound occurs in a single step between 411°C and 553°C. iucr.org The final residual product is typically the metal oxide, such as MgO. iucr.org The decomposition temperature is an important indicator of the robustness of the MOF's framework.
Table 2: Thermal Decomposition Stages of [Mg(OOC-(C6H4)2-COO)(H2O)4]
| Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |
| 91 - 217 | 20.82 | Loss of 4 coordinated H₂O molecules | iucr.org |
| 217 - 411 | - | Stable anhydrous compound | iucr.org |
| 411 - 553 | Value not specified | Decomposition of diphenate ligand | iucr.org |
| > 553 | - | Residual product (MgO) | iucr.org |
Supramolecular Chemistry and Non-Covalent Interactions
Beyond the primary coordination bonds between metal ions and this compound, non-covalent interactions play a crucial role in dictating the final three-dimensional architecture and stability of the resulting supramolecular structures. nih.govresearchgate.net These interactions include hydrogen bonding and pi-pi stacking.
Hydrogen bonds are significant directional interactions that contribute to the formation and stabilization of extended networks in this compound-based coordination compounds. rsc.orgethernet.edu.et Coordinated water molecules, uncoordinated carboxylate oxygen atoms, and even C-H groups on the aromatic rings can act as hydrogen bond donors and acceptors. researchgate.net
In the structure of a trinuclear cobalt(II) complex, coordinated water molecules form intermolecular hydrogen bonds with carboxylate oxygen atoms of adjacent complex units, linking the clusters into chains. researchgate.net Specifically, O-H···O hydrogen bonds with distances around 2.633(2) Å to 2.659(2) Å have been observed. researchgate.net These networks can create higher-dimensional structures, assembling 1D chains into 2D sheets or 3D frameworks. researchgate.net The presence of ancillary ligands can also introduce additional hydrogen bonding sites, further influencing the supramolecular assembly.
The aromatic biphenyl rings of the this compound ligand are capable of engaging in pi-pi stacking interactions. mdpi.comrsc.org These interactions occur between the electron-rich pi systems of parallel or nearly parallel aromatic rings and are crucial for the packing of coordination polymers and MOFs. nih.govresearchgate.net
Bihelical Structures and Conformation Locks
This compound serves as a crucial structural component in the design of complex supramolecular architectures, particularly in the formation of bihelical structures. Its inherent conformational properties, arising from the restricted rotation around the biphenyl bond, allow it to act as a "conformation lock," a general scaffold that directs the assembly of specific three-dimensional topologies. nih.govnih.gov This locking effect is a consequence of the nearly orthogonally aligned phenyl rings, which provides a rigid and predictable framework for constructing more intricate molecules. nih.gov
The design strategy for creating bihelical structures often involves linking two this compound "anchors" with a suitable linker molecule. nih.gov The choice of the linker is critical in determining the final helical arrangement. A prominent example is the use of cystine, a chiral amino acid, which, when linked to this compound, can generate a figure-of-eight (bihelical) topology. nih.govnih.gov This process typically involves a two-step synthesis starting from diphenic anhydride and a cystine derivative, such as cystine di-OMe. nih.govnih.gov
The resulting bihelical conformation is stabilized by the formation of compact nine-membered β-turn-like elements. nih.govnih.gov These structural motifs are crucial for holding the molecule in its bihelical shape and are often reinforced by intramolecular hydrogen bonding. nih.govnih.gov The chirality of the final structure is largely influenced by the chirality of the linker element used. For instance, using L-cystine results in a bihelical compound that is a perfect mirror image of the one formed using D-cystine, as confirmed by X-ray crystallography, circular dichroism (CD) studies, and optical rotation measurements. nih.govnih.gov
The importance of the linker's structure is highlighted when comparing the outcomes with different linkers. When the achiral analog of cystine, cystamine (B1669676), is used to link this compound units, the resulting molecule adopts a "U" shaped conformation instead of a bihelical one. nih.govnih.gov This demonstrates that the presence of a substituent at the Cα position of the linker is a key factor in promoting the bihelical structure over other flexible alternatives. nih.govnih.gov
Circular dichroism spectroscopy is a valuable tool for identifying the presence of these bihelical structures. The CD spectrum of a bihelical compound formed from this compound and L-cystine shows a characteristic negative band around 210 nm, which is attributed to the β-turn-like motif, and a positive band at approximately 227 nm, related to the twist of the biphenyl unit of the this compound. nih.govnih.gov In contrast, the "U" shaped cystamine analog does not exhibit these typical features in its CD spectrum. nih.govnih.gov
Theoretical calculations of total energy, based on X-ray structure data, further support the stability of the bihelical conformation for the cystine-linked compounds and the "U" shaped structure for the cystamine-linked analog. nih.govnih.gov These findings underscore the effectiveness of this compound as a conformational lock in directing the synthesis of complex and predictable bihelical architectures. nih.gov
Table 1: Conformation of this compound-Based Compounds with Different Linkers
| Compound ID | Linker Element | Resulting Conformation | Key Stabilizing Feature |
| 4 | L-cystine di-OMe | Bihelical | Pair of nine-membered β-turn like constructs with H-bonding |
| 5 | D-cystine di-OMe | Bihelical (mirror image of 4) | Pair of nine-membered β-turn like constructs with H-bonding |
| 8 | Cystamine | "U" shaped | Intramolecular hydrogen bonds |
| 9 | Cystamine and Cystine | Predicted Bihelical | N/A |
Table 2: Spectroscopic and Structural Data for this compound-Based Compounds
| Compound ID | Experimental Technique | Key Finding |
| 4 | X-ray Crystallography | Confirmed bihelical structure. |
| 4 | Circular Dichroism (CD) | Negative band at ~210 nm (β-turn) and positive band at ~227 nm (biphenyl twist). |
| 5 | X-ray Crystallography, CD, Optical Rotation | Confirmed to be the perfect mirror image of compound 4. |
| 8 | X-ray Crystallography | Revealed a "U" shaped conformation. |
| 8 | Circular Dichroism (CD) | No typical features of a bihelical structure. |
Catalysis and Reaction Engineering
Diphenic Acid as a Catalyst or Co-Catalyst
This compound and its derivatives have been explored for their catalytic properties, acting as either primary catalysts or co-catalysts in specific organic transformations. This catalytic activity is often attributed to the acidic nature of its carboxylic groups.
Heterogeneous Catalysis
In the domain of heterogeneous catalysis, this compound has been immobilized or supported on solid materials to create recyclable catalytic systems. This approach offers advantages such as ease of separation from the reaction mixture and potential for reuse. ias.ac.inresearchgate.netias.ac.inopenalex.org
Silica-Diphenic Acid Catalysis
A notable example of heterogeneous catalysis involves the use of silica-supported this compound. This material is synthesized by immobilizing this compound onto an activated silica (B1680970) gel support. ias.ac.in Characterization studies have indicated that in silica-diphenic acid, one of the carboxylic acid groups of this compound remains free, contributing to the catalytic activity. ias.ac.in This supported catalyst has demonstrated efficiency in promoting specific organic reactions. ias.ac.inias.ac.inopenalex.orgresearchgate.net
Application in Bis-(indolyl)methane Synthesis
Silica-diphenic acid has been successfully employed as a heterogeneous and recyclable catalyst for the one-pot synthesis of bis-(indolyl)methane derivatives. ias.ac.inresearchgate.netias.ac.inopenalex.orgresearchgate.net This reaction involves the electrophilic substitution at the C-3 position of indole (B1671886) with various aldehydes. ias.ac.inresearchgate.netias.ac.in The use of silica-diphenic acid in this synthesis offers advantages such as short reaction times, simple work-up procedures, good product yields, and notable activity and selectivity. ias.ac.inias.ac.in The reaction is typically conducted in a solvent like acetonitrile (B52724) at 60°C. ias.ac.in
Catalytic Synthesis of Diphenolic Acid
Diphenolic acid (4,4-bis(4-hydroxyphenyl)pentanoic acid), a compound structurally related to bisphenol A, is synthesized through the condensation of phenol (B47542) and levulinic acid. nih.govmdpi.comscilit.comunipi.it This synthesis requires the presence of an acid catalyst. nih.govmdpi.comscilit.comunipi.it Various catalytic systems, both homogeneous and heterogeneous, have been investigated for this transformation, with a focus on achieving high yields and selectivity for the desired p,p'-isomer of diphenolic acid. nih.govmdpi.comscilit.com
Homogeneous Acid Catalysis (e.g., Brønsted Acids)
Traditionally, the synthesis of diphenolic acid has been carried out using strong homogeneous Brønsted acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). mdpi.comunipi.itresearchgate.net These mineral acids have been effective in catalyzing the condensation reaction between levulinic acid and phenol. mdpi.comresearchgate.net While effective, homogeneous acid catalysts can present challenges related to corrosiveness and difficulties in separation and wastewater treatment. unipi.it Other homogeneous systems, including sulfonic acids and acidic ionic liquids, have also been explored as Brønsted acid catalysts for this synthesis, demonstrating promising results in terms of yield and selectivity. mdpi.comresearchgate.netncsu.edu
Heteropolyacid Catalysis
Heteropolyacids (HPAs) have emerged as a class of solid acid catalysts used in the synthesis of diphenolic acid. mdpi.comresearchgate.netncsu.edunih.gov HPAs, known for their strong acidity and thermal stability, can be utilized in both homogeneous and heterogeneous systems. nih.gov Supported HPAs, such as phosphotungstic acid on silica (H₃PW₁₂O₄₀/SiO₂), have been investigated for the condensation of levulinic acid with phenol. researchgate.netscilit.com Studies have reported the use of cesium-substituted Wells-Dawson type heteropolyacids as catalysts for diphenolic acid synthesis, achieving notable yields. ncsu.eduamazonaws.com These heterogeneous HPA catalysts offer advantages in terms of reusability and ease of separation compared to homogeneous acid catalysts. nih.govamazonaws.com
Effect of Thiol Additives in Catalysis
Thiol additives have been investigated for their effect on catalytic reactions involving compounds structurally related to this compound, particularly in the synthesis of diphenolic acid (DPA) from levulinic acid and phenol. While this compound itself is a biphenyl (B1667301) dicarboxylic acid, and DPA is a bisphenol, insights from DPA synthesis can be relevant to understanding catalytic behavior in related systems.
Studies on the acid-catalyzed condensation of levulinic acid and phenol to form DPA have shown that thiol additives can act as promoters. mdpi.comresearchgate.netresearchgate.netrsc.orgnih.gov These additives can improve the reactivity of the carbonyl group of levulinic acid, making it more electrophilic towards the reaction with phenol. mdpi.comresearchgate.net This interaction is proposed to involve the thiol reacting with the carbonyl to form an intermediate that is more reactive towards phenol. mdpi.comresearchgate.net
The presence of thiol additives can significantly influence the regioselectivity of the condensation reaction, particularly in the first condensation step between levulinic acid and phenol to form mono-phenolic acid (MPA). mdpi.com An appropriate balance between the acidity of the catalyst and the steric hindrance and amount of the thiol additive is crucial for achieving high yields of the desired p,p′-DPA isomer. mdpi.com A low ratio of sulfonic acid groups to thiol groups (SO₃H/SH) has been found effective in favoring the reaction rate and increasing the p,p′-DPA/o,p′-DPA molar ratio. mdpi.com
While thiols play a key role in the regioselectivity of the initial condensation, they have been found to scarcely affect the isomerization step of p,p′-DPA to o,p′-DPA or the second condensation with phenol to yield DPA. mdpi.com The effectiveness of different thiols in promoting the reaction rate is influenced by their steric hindrance, with less hindered thiols generally leading to faster condensation rates. mdpi.com
Data on the effect of different thiol additives on the condensation rate in the synthesis of DPA highlights the impact of steric hindrance:
| Thiol Additive | Relative Condensation Rate |
| Ethanethiol | Highest |
| 1-Propanethiol | Moderate |
| Benzylthiol | Moderate |
| 1-Butanethiol | Lower |
| 2-Propanethiol | Lower |
| 2-Methyl-2-propanethiol | Lowest |
This suggests that the accessibility of the thiol group is important for its promoting effect. mdpi.com
Kinetic Studies of Reactions Involving this compound
Kinetic studies provide crucial insights into the rates and mechanisms of reactions involving this compound, which are essential for reaction optimization and reactor design.
One notable reaction involving this compound is its formation through the oxidation of phenanthrene (B1679779). The kinetics of phenanthrene oxidation with peracetic acid to produce 2,2'-diphenic acid have been investigated using a laboratory-scale completely mixed reactor. jmest.orgjournalcjast.com These studies aim to obtain kinetic equations that can be used for the design, operation, and optimization of reactors for this process. jmest.orgjournalcjast.com
The oxidation of phenanthrene typically involves peracetic acid as the oxidant and can be carried out in solvents like benzene (B151609). jmest.org The reaction conditions, such as the molar ratios of reactants, reaction time, and temperature, significantly influence the yield of this compound. jmest.org Experimental results have shown that yields of this compound can reach 60-67% under optimized conditions. jmest.org
Kinetic parameters for the oxidation of phenanthrene to this compound, including reaction orders and rate constants, are determined through experimental data analysis. jmest.org Techniques such as orthogonal testing, Runge-Kutta's integral, and revised simplex methods for optimization are employed to estimate these parameters and derive chemical kinetic equations. jmest.orgjournalcjast.com These parameters are valuable for predicting reaction behavior under different conditions and for scaling up the process. jmest.orgjournalcjast.com
Another area of kinetic study involves the transient chemical transformations of diphenic acids. For instance, diphenic acids can undergo out-of-equilibrium changes in dihedral angle when reacted with a carbodiimide (B86325) chemical fuel like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). chemrxiv.orgnsf.gov This reaction yields transient diphenic anhydrides, causing a significant reduction in the torsional angle about the biaryl bond. chemrxiv.orgnsf.gov
The kinetics of this anhydride (B1165640) formation and subsequent hydrolysis have been studied. chemrxiv.orgnsf.govosti.gov In the absence of significant steric hindrance, the reaction kinetics can be described by a simple mechanism, allowing for the derivation of kinetic parameters. chemrxiv.orgnsf.gov These parameters can be used to determine important properties of the system, such as the yields and lifetimes of the transient anhydrides. chemrxiv.orgnsf.govosti.gov While steric hindrance ortho to the biaryl bond can be tolerated, it may lead to the formation of transient byproducts, complicating quantitative kinetic analysis. chemrxiv.orgosti.gov The kinetics of both anhydride formation and hydrolysis have been found to be not significantly affected by steric hindrance within the scope of some studied substituents. osti.gov
Kinetic studies are also relevant in the context of using this compound or its derivatives as catalysts or in catalyzed reactions. For example, silica-supported this compound has been explored as a heterogeneous catalyst for the synthesis of bis-(indolyl)methane derivatives. ias.ac.in While the provided information focuses on the catalyst's efficiency and recyclability, kinetic investigations would be essential to understand the reaction mechanism and optimize catalytic performance. ias.ac.in
Reactor Design and Optimization
Reactor design and optimization for processes involving this compound are guided by the understanding of reaction kinetics and desired process outcomes, such as yield, selectivity, and throughput.
For the oxidation of phenanthrene to this compound, kinetic studies using a laboratory-scale completely mixed reactor provide parameters that are directly applicable to reactor design and optimization. jmest.orgjournalcjast.com The goal is to design a reactor system that maximizes the yield of this compound while considering factors like reaction temperature, pressure, residence time, and mixing. jmest.orgjournalcjast.comchemengstudent.com
Different reactor types, such as batch reactors, continuous stirred-tank reactors (CSTRs), and plug flow reactors (PFRs), have distinct characteristics that influence their suitability for a particular reaction. chemengstudent.comweebly.com Batch reactors are often used for small-scale production or when high conversions are required, although they may have lower production output compared to continuous reactors. chemengstudent.comweebly.com CSTRs are assumed to have uniform concentration and temperature throughout, while PFRs experience concentration changes along the reactor length. chemengstudent.comweebly.com The choice of reactor type depends on the reaction kinetics, desired scale of operation, and economic considerations. chemengstudent.com
Optimization of reactor performance involves adjusting operating conditions and potentially the reactor configuration to achieve specific objectives, such as maximizing product yield, minimizing byproduct formation, or reducing energy consumption. jmest.orgjournalcjast.comwisc.edu For the oxidation of phenanthrene, parameters obtained from kinetic studies, such as reaction orders and rate constants, are used in mathematical models to simulate reactor behavior and identify optimal operating windows. jmest.orgjournalcjast.com
Reactor network synthesis, which involves determining the optimal arrangement and types of reactors in a process, can also be applied to processes involving this compound. wisc.edu Optimization-based approaches can consider factors like the number and composition of inlet and outlet streams and the potential for deactivating or activating certain reactions in different reactors. wisc.edu This framework allows for the integrated design of reactor networks with other process units like separation and heat exchanger networks. wisc.edu
While specific detailed reactor design parameters solely focused on this compound synthesis or reactions are limited in the provided context, the general principles of chemical reactor design and optimization, which rely on kinetic data and process objectives, are applicable. jmest.orgjournalcjast.comchemengstudent.comweebly.comwisc.edu The development of a robust kinetic model is a critical first step in the effective design and optimization of a reactor for any chemical process, including those involving this compound. jmest.orgjournalcjast.comlibretexts.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations have been utilized to explore the electronic structure and energetic profiles of diphenic acid and related compounds. nih.govresearchgate.netnih.govscispace.comresearchgate.netresearchgate.net These calculations provide insights into the stability of different conformations and the nature of chemical bonding. nih.govscispace.com
DFT Geometry Optimizations
Density Functional Theory (DFT) geometry optimizations are a common approach used to determine the minimum energy structures of molecules. researchgate.netnih.govscispace.comresearchgate.netosti.govchemrxiv.orgchemrxiv.orgexplorationpub.cominpressco.com Studies on diphenic acids have employed DFT calculations to understand their expected geometry changes, particularly concerning the torsional angle between the two benzene (B151609) rings. osti.govchemrxiv.orgchemrxiv.org For instance, gas-phase DFT geometry optimizations at the B97-D3(BJ)/TZV(2d,2p) level have been performed to analyze the geometry of substituted diphenic acids. osti.govchemrxiv.org These calculations have shown that the benzene rings in most diphenic acids are approximately orthogonal. osti.govchemrxiv.org Anhydride (B1165640) formation in diphenic acids, often induced by carbodiimides like EDC, leads to a significant reduction in the torsional angle about the biaryl bond, acting as a molecular clamp. chemrxiv.orgnsf.govresearchgate.netresearchgate.net This change in dihedral angle can be around 45°. nsf.govresearchgate.net
DFT calculations have also been used to study non-covalent interactions in this compound-based proton transfer compounds, analyzing hydrogen bonds and carbonyl–π electron cloud interactions. researchgate.net Different DFT functionals and basis sets, such as B3LYP/6-311G++(2d,2p), have been applied in these studies to analyze interactions and calculate energies. researchgate.netexplorationpub.cominpressco.com
Molecular Orbital Calculations
Molecular orbital calculations provide information about the electronic structure, including HOMO and LUMO energies, and the distribution of electrons within a molecule. scispace.comresearchgate.netinpressco.comresearchgate.net These calculations have been used in conjunction with experimental data, such as X-ray structures, to predict the conformation of this compound derivatives. nih.govscispace.com For example, molecular orbital calculations have supported the prediction of bihelical structures in certain compounds where this compound acts as a conformational lock. nih.govscispace.com The importance of hydrogen bonding in stabilizing specific conformations has also been highlighted by molecular orbital calculations. nih.govscispace.com
Conformational Analysis and Stereochemistry
Conformational analysis and stereochemistry are crucial aspects in understanding the three-dimensional arrangement of atoms in this compound and how these arrangements affect its properties. researchgate.netnih.govscispace.comresearchgate.netresearchgate.netresearchgate.netminia.edu.egunacademy.com
Biaryl Dihedral Angles and Torsional Dynamics
The biaryl dihedral angle, the torsional angle between the two phenyl rings, is a key conformational parameter in biphenyl (B1667301) derivatives like this compound. researchgate.netnih.govscispace.comchemrxiv.org This angle is approximately orthogonal in many diphenic acids. osti.govchemrxiv.org The presence of substituents, particularly in the ortho positions, influences the torsional barrier and dynamics. minia.edu.eg Transient changes in the biaryl dihedral angle of diphenic acids can be induced by chemical fuels, such as carbodiimides, leading to the formation of anhydrides and a significant reduction in the torsional angle. chemrxiv.orgchemrxiv.orgnsf.govresearchgate.netresearchgate.net This change in twist is predicted to be substantial in substituted systems. chemrxiv.org
Studies have compared the torsional angles in different this compound derivatives to understand the factors influencing their conformation. scispace.com The absence of chiral groups in linker elements connected to the this compound core can lead to greater flexibility in torsional angles. researchgate.netnih.govscispace.com
Chiroptical Response and Chirality Induction
This compound derivatives can exhibit atropisomerism due to hindered rotation around the biaryl bond, especially when appropriately substituted in the ortho positions. wikipedia.orgminia.edu.egwikipedia.orgveerashaivacollege.org This hindered rotation can lead to the existence of stable conformational isomers that are non-superimposable mirror images, exhibiting axial chirality. minia.edu.egwikipedia.org Atropisomerism was first detected experimentally in a substituted this compound. minia.edu.egwikipedia.orgveerashaivacollege.org
Chirality in this compound-containing compounds can arise from the inherent atropisomerism of the biphenyl core or be induced by the presence of chiral linker elements or guests. nih.govresearchgate.netnih.govscispace.comresearchgate.netrsc.org Circular Dichroism (CD) spectroscopy is a valuable tool for studying the chiroptical response and confirming the presence of specific conformations, such as bihelical structures, in this compound derivatives. nih.govresearchgate.netnih.govscispace.com Theoretical calculations, coupled with CD studies, can predict the conformation and assess the influence of chiral elements. nih.govscispace.com Chirality induction can occur through the transmission of point chirality from a chiral guest to a dynamic host structure, leading to a biased preference for a particular handedness and enhanced chiroptical signals. researchgate.netrsc.org
Applications in Materials Science and Engineering
High Temperature Heat Resistant Resins and Engineering Plastics
Diphenic acid is utilized in the production of high-temperature heat-resistant resins and engineering plastics. Its incorporation into polymer chains contributes to increased thermal stability. For instance, this compound residues can act as chain terminators in the reaction with aromatic diamines, leading to poly-(amide-imide) resins with adequate thermal stability, good impact resistance, tensile strength, and elongation properties. epo.orggoogle.com These resins can be drawn into long fibers and find usage in applications requiring high heat resistance. epo.orggoogle.compsu.edujmest.org The demand for this compound and its derivatives in such applications is growing. epo.orggoogle.compsu.edujmest.org this compound can be obtained from phenanthrene (B1679779), a component of high-temperature coal tar. epo.orggoogle.compsu.edujmest.org
Liquid Crystalline Polymers
This compound is also employed in the synthesis of liquid crystalline polymers (LCPs). epo.orggoogle.compsu.edujmest.org The non-coplanar conformation of the phenyl rings in the 2,2'-biphenyl dicarboxylic acid (this compound) structure can decrease interchain interactions, influencing the liquid crystalline properties of the resulting polymers. sphinxsai.com Copolymers incorporating 2,2'-biphenyl dicarboxylic acid and 1,4-cyclohexanediol (B33098) with other monomers like terephthalic acid, 4,4'-oxybis(benzoic acid), and 2,6-naphthalene dicarboxylic acid have yielded thermotropic liquid crystalline polymers exhibiting a nematic mesophase. sphinxsai.com These polymers may have potential in photo-optic devices due to the presence of the non-coplanar biphenyl (B1667301) unit. sphinxsai.com this compound is considered a suitable aromatic dicarboxylic acid for use in low naphthenic liquid crystalline polymer compositions for molded parts requiring small dimensional tolerance. google.com.na
Novel Polymers and Material Development
This compound contributes to the development of novel polymers and materials beyond traditional resins and LCPs. It can serve as a crucial building block in organic synthesis for high-performance polymers and materials. For example, this compound is a key raw material for synthesizing polyesters with enhanced thermal stability and mechanical strength, and it is used in aramid resins known for high heat resistance and strength. In the development of novel polyamide-ethers (PAEs), this compound has been used as a dicarboxylic acid component. redalyc.org PAEs derived from this compound have shown high glass transition temperatures (Tg), indicating good thermal stability. redalyc.org The Tg of these polymers is influenced by the stiffness of the dicarboxylic acid component. redalyc.org
An example of research findings on polyamide-ethers:
Functional Materials Derived from MOFs
This compound (2,2'-biphenyldicarboxylic acid) is utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are crystalline porous materials formed by the self-assembly of inorganic metal centers and organic ligands. cd-bioparticles.netmun.ca The use of this compound as a linker contributes to the formation of porous architectures with potential in various applications, including gas adsorption, catalysis, and sensing. cd-bioparticles.netmun.ca The molecular length of organic linkers like biphenyl dicarboxylic acid influences the pore size and surface area of MOFs, with longer linkers potentially providing larger pores and surface areas. mdpi.com this compound-based MOFs have been synthesized with various metal ions, including indium and zinc, forming structures with different dimensionalities. rsc.orgresearchgate.net
Hydrogen Storage
MOFs are considered promising materials for hydrogen storage due to their high surface area, pore size, and tunable properties. nih.govnih.gove3s-conferences.org While the provided search results specifically mention 4,4'-biphenyl dicarboxylic acid (BPDC) in the context of MOFs for gas adsorption and supercapacitors mdpi.com, and other dicarboxylates are listed as common organic linkers for hydrogen storage MOFs nih.gov, the general principle of using biphenyl-based dicarboxylic acids like this compound as linkers for porous MOFs applicable to gas storage is established. The ability to tailor MOF properties through functionalization and modulation procedures offers a promising avenue for optimizing hydrogen storage efficacy. e3s-conferences.org
Gas Adsorption
This compound-based MOFs have potential applications in gas adsorption. MOFs based on biphenyl dicarboxylic acid (BPDC) exhibit selective gas adsorption capabilities, particularly for CO2 capture and hydrocarbon separation. The porous structure created by the coordination of metal ions with organic linkers like this compound provides sites for gas molecules to be adsorbed. mun.cae3s-conferences.org The pore size and surface area of MOFs, influenced by the organic linker, play a significant role in their gas adsorption properties. mdpi.com
Ion Exchange
MOFs can also be utilized in ion exchange processes. Anionic MOFs constructed using biphenyl-dicarboxylic acid (BPDC) and adenine (B156593) with zinc acetate (B1210297) have been shown to facilitate cation exchange. dovepress.com In one study, a cationic drug was introduced into the pores of such an anionic MOF through cation exchange with the existing dimethylammonium cations. dovepress.com This demonstrates the potential of this compound-based MOFs in applications involving the exchange of ions within their porous structure.
Luminescent Materials and Fluorescent Properties
This compound has been utilized as a ligand in the synthesis of luminescent coordination polymers and metal-organic frameworks (MOFs). The luminescence in these materials can originate from the organic ligands, the metal ions, or guest molecules within the framework nih.gov. By selecting suitable linkers and metal nodes, researchers can design and synthesize MOFs with desirable luminous properties nih.gov.
Studies have shown that coordination polymers constructed with this compound can exhibit fluorescence. For instance, a new pseudopolymorph of a cocrystal of this compound and 4,4'-bipyridine (B149096) showed blue-white and green-white luminescent emissions in the solid state when excited by 365 nm ultraviolet light researchgate.net. The different conformations of the bipyridine ligand induced by weak noncovalent interactions were found to be responsible for the significant differences in structural and luminescence behavior between polymorphs researchgate.net.
Metal-organic frameworks incorporating d¹⁰ metals and this compound have also been synthesized and investigated for their luminescence properties researchgate.netresearchgate.net. These materials can show strong emission in the blue/green regions acs.org. The fluorescence properties and thermal stability of such complexes have been explored, indicating their potential as luminescent materials researchgate.net.
The design of luminescent MOFs is an active area of research, with potential applications in sensing, solid-state lighting, and other fields nih.govresearchgate.net. The incorporation of organic ligands like this compound plays a crucial role in the luminescence of these materials, often contributing to the fluorescence through ligand-based emission or by sensitizing the luminescence of metal ions, particularly lanthanides nih.govmdpi.com.
Pharmaceutical and Biological Research
Diphenic Acid Derivatives in Drug Discovery
The exploration of this compound derivatives in drug discovery is driven by their observed biological activities and their potential as building blocks for novel therapeutic agents. solubilityofthings.comchemicalbook.comresearchgate.net
Potential Therapeutic Effects
Research indicates that derivatives of this compound can exhibit a range of biological activities. These include potential anti-inflammatory and analgesic effects, positioning them as promising candidates in the drug discovery process. solubilityofthings.comresearchgate.net Some this compound monoamide compounds have been reported as leukotriene antagonists, 5-lipoxygenase inhibitors, and mediator release inhibitors, suggesting potential activity in treating conditions such as asthma, allergies, cardiovascular diseases, migraines, and immunoinflammatory conditions. google.comresearchgate.net Additionally, certain this compound monohydroxamides have shown potent antibacterial activity, comparable in some aspects to prototypical quinolone antibiotics, by inhibiting DNA gyrase. researchgate.netnih.govacs.org
Applications in Pharmaceutical and Agro-chemical Industries
This compound serves as a valuable building block and intermediate in the synthesis of various organic materials, including those used in the pharmaceutical and agro-chemical industries. solubilityofthings.comontosight.ainbinno.com Its unique structure makes it suitable for incorporation into larger, more complex molecules with desired biological activities. solubilityofthings.comontosight.ainbinno.com
Role as Pharmaceutical Intermediate
This compound is recognized as a useful pharmaceutical intermediate. chemicalbook.comcitychemical.comnordmann.globalsarex.comsarex.comnbinno.com It plays a key role in the preparation of chemical substances required for pharmaceutical development. nordmann.global For instance, it is an intermediate in the synthesis of Azapetine, which is a sympathomimetic/vasodilator. sarex.com this compound anhydride (B1165640), a derivative of this compound, is also used in the synthesis of various compounds, including novel monoamides. google.comderpharmachemica.comtandfonline.com
Synthesis of Pt(II) Agents
This compound has been utilized in the synthesis of metal complexes, including those involving platinum (Pt). Mixed ligand metal complexes of Pt(IV) with this compound and heterocyclic amines have been synthesized and characterized. orientjchem.orgorientjchem.orgbanglajol.info While the search results mention Pt(IV) complexes, other research indicates the use of dicarboxylic acids in the synthesis of Pt(II) agents and the study of neutral Pt(II) complexes with modified ligands. nih.govresearcher.life
Anti-Cancer Activity of Derivatives
Studies have investigated the anti-cancer activity of some novel this compound derivatives. researchgate.netresearchgate.netderpharmachemica.com In vitro screening of newly synthesized compounds has revealed mild to moderate anti-cancer activity against different cancer cell lines. researchgate.netderpharmachemica.com Specific this compound derivatives and diphenimides have shown reported anticancer activity against several human cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. researchgate.netderpharmachemica.com For example, certain monoamides, such as compounds 7, 24, and 28, have demonstrated effectiveness against the Leukemia cell line HL-60(TB), while compound 24 showed activity against Non-small cell lung cancer, NCI-H522. derpharmachemica.com
Research on Analgesic Activity of Esters
Research has explored the analgesic activity of compounds related to this compound, particularly its esters. Hexahydroxy this compound ester (polyphenol) and its ellagic acid derivative, found in dried fruits of Terminalia bellerica, have been reported to possess analgesic activity. researchgate.netresearchgate.netderpharmachemica.comniscpr.res.in Studies on the ethanolic extracts of Terminalia bellerica fruits, which contain hexahydroxy this compound ester, have shown antinociceptive activity in animal models. niscpr.res.in Furthermore, research into dicarboxylic acid esters more broadly has indicated their potential for inducing an analgesic effect by influencing cellular signaling pathways related to pain relief. google.com Early research from 1925 also reported local anesthetic activity for diethylaminoethyl diphenate and diethylaminoethyl imido ester of diphenanilide hydrochlorides, although subsequent studies found high toxicity for some related compounds. dokumen.pub
Studies on Enzyme Inhibition (e.g., E. coli DNA gyrase)
Research has investigated the ability of this compound derivatives to inhibit bacterial enzymes, notably E. coli DNA gyrase. A series of this compound monohydroxamides (compounds 4a-f) were synthesized and evaluated for their inhibitory activity against this essential bacterial enzyme. wikipedia.orgwikipedia.org
Enzyme assays conclusively showed that the inhibition occurs specifically at the DNA-DNA gyrase complex. wikipedia.orgwikipedia.org This suggests a targeted mechanism rather than non-specific interference. One compound from the series, 4c, demonstrated potency comparable to the prototypical quinolone antibiotic, nalidixic acid, with an IC50 value of 58.3 micrograms/mL against E. coli DNA gyrase, compared to 52 micrograms/mL for nalidixic acid. wikipedia.orgwikipedia.org
Molecular modeling studies on compound 4a indicate that this compound monohydroxamides can bind to the DNA-DNA gyrase complex in a manner similar to that hypothesized for the quinolone series. wikipedia.orgwikipedia.org However, in contrast to the planar structure of quinolones, molecular mechanics minimizations revealed that the this compound monohydroxamides are nonplanar. wikipedia.orgwikipedia.org This nonplanar characteristic may offer novel avenues for chemotherapeutic intervention with a potential for decreased side effects compared to existing gyrase inhibitors. wikipedia.orgwikipedia.org
Biological Activities of Bis-(indolyl)methane Derivatives (Synthesized via this compound Catalysis)
This compound, particularly in its supported form such as silica-diphenic acid, has been utilized as an efficient and recyclable heterogeneous catalyst for the one-pot synthesis of bis-(indolyl)methane derivatives. wikipedia.orgsigmaaldrich.comguidetopharmacology.orgeasychem.orgciteab.comcenmed.comontosight.aifishersci.ca This synthetic route involves the electrophilic substitution reaction at the C-3 position of indole (B1671886) with various aldehydes. wikipedia.orgsigmaaldrich.comguidetopharmacology.org The resulting bis-(indolyl)methane derivatives have garnered significant interest due to their wide spectrum of biological activities. wikipedia.orgfishersci.ca
Anti-cancer, Anti-bacterial, Cytotoxic, Anti-oxidative Properties
Bis-(indolyl)methane derivatives synthesized through methods including this compound catalysis have been shown to possess diverse and valuable biological properties. These activities encompass anti-cancer, anti-bacterial, cytotoxic, and anti-oxidative effects. wikipedia.orgfishersci.ca The broad range of pharmacological profiles associated with these compounds highlights their potential in various therapeutic applications. fishersci.ca
Promotion of Estrogen Metabolism
A notable biological activity of bis-(indolyl)methane derivatives is their ability to promote beneficial estrogen metabolism in both men and women. wikipedia.orgfishersci.ca This property is considered particularly relevant for their potential application in the prevention of breast cancer. wikipedia.orgfishersci.ca For instance, 3,3′-diindolylmethane (DIM), a well-studied bis-(indolyl)methane, is known to modulate estrogen metabolism and has demonstrated chemopreventive activity. nih.govnih.gov
Environmental Science and Bioremediation
Diphenic Acid as a Biomarker for Phenanthrene (B1679779) Biodegradation
Phenanthrene, a three-ring PAH, is a widespread environmental pollutant of significant concern. Microbial biodegradation is a key process for its removal from contaminated environments. This compound (specifically 2,2'-diphenic acid) has been identified as a reliable biomarker for the biodegradation of phenanthrene by both bacteria and fungi in polluted habitats. scienceopen.comresearchgate.netscienceopen.comresearchgate.netacademicjournals.org
The presence of 2,2'-diphenic acid indicates that microbial metabolism of phenanthrene is occurring. researchgate.netacademicjournals.org This is because it is an intermediary metabolite in the degradation pathway of phenanthrene, specifically a downline metabolite of 9,10-dihydroxyphenanthrene. scienceopen.comscienceopen.comresearchgate.netacademicjournals.org Its detection can therefore serve as a dependable indicator of phenanthrene metabolism driven by the microbial community in a given environment. scienceopen.comresearchgate.netresearchgate.netacademicjournals.org
Microbial Degradation Pathways
The microbial degradation of phenanthrene can proceed through various pathways, with initial dioxygenation typically occurring at different positions on the phenanthrene molecule (e.g., C1,2; C3,4; or C9,10). scienceopen.comasm.org The pathway involving initial dioxygenation at the C9,10 position is a major route in some bacteria, including Gram-positive bacteria and certain Gram-negative bacteria like Stenotrophomonas maltophilia and some Pseudomonas species. mdpi.com
In this 9,10-dioxygenation pathway, 2,2'-diphenic acid is often formed as an end product or an intermediate that can be further metabolized. mdpi.comoup.com Following ring opening of the 9,10-dihydrodiol, ortho-cleavage predominantly occurs, leading mostly to the formation of this compound. mdpi.com While 2,2'-diphenic acid has been shown to be further degraded, potentially producing carbon dioxide and being linked to phthalate, its downstream metabolites are not as widely publicized as those from other phenanthrene degradation routes. scienceopen.comresearchgate.netacademicjournals.org However, it has been noted that 2,2'-diphenic acid can produce phthalic acid and salicylic (B10762653) acid, similar to 1-hydroxy-2-naphthoic acid, another metabolite in phenanthrene degradation pathways. scienceopen.comresearchgate.net After cleavage and oxidation, 2,2'-diphenic acid can enter the TCA cycle. pensoft.net
Different bacterial species employ diverse strategies for phenanthrene degradation, leading to various intermediary metabolites, including 2,2'-diphenic acid. scienceopen.comscienceopen.comresearchgate.net For instance, Mycobacterium species have been shown to degrade phenanthrene, and while this compound was detected during pyrene (B120774) degradation in one study, possibly arising from phenanthrene degradation, the efficiency varied depending on the mixture composition. asm.org In some cases, 2,2'-diphenic acid can be metabolized to biphenyl-2-carboxylic acid and subsequently to phthalic acid, as observed in Mycobacterium. mdpi.com
Role in Cleansing the Environment
The formation and subsequent degradation of this compound are integral parts of the natural process by which microorganisms break down phenanthrene and potentially other PAHs in the environment. Phenanthrene is recognized as one of the 16 priority pollutants by the U.S. EPA due to its environmental persistence and toxicity. academicjournals.orgumweltprobenbank.de Microbial biodegradation offers an eco-friendly and cost-effective strategy for the remediation of PAH-contaminated soil and water. pensoft.netresearchgate.net
As a metabolite, the presence of this compound signals active microbial degradation of phenanthrene, contributing to the removal of this hazardous compound from polluted sites. scienceopen.comresearchgate.netresearchgate.netacademicjournals.org The ability of diverse species of bacteria and fungi to metabolize phenanthrene and produce this compound highlights the widespread potential for microbial communities to remediate PAH contamination. scienceopen.comscienceopen.comresearchgate.netacademicjournals.org The further metabolism of this compound into simpler compounds, such as phthalic acid and salicylic acid, and its potential entry into the TCA cycle, represent steps towards the complete mineralization of the original pollutant. scienceopen.comresearchgate.netpensoft.net This microbial activity is a crucial component of bioremediation technology aimed at mitigating the environmental impact of PAHs. scienceopen.com
While the focus here is on phenanthrene, related dicarboxylic acid derivatives have also been implicated as markers in the bioremediation of other PAHs, such as phenanthrene-4,5-dicarboxylic acid in the degradation of pyrene. This underscores the broader significance of such metabolites in monitoring and understanding the microbial processes that cleanse the environment of hydrocarbon pollutants.
Q & A
Q. What are the common synthetic routes for diphenic acid, and what experimental parameters influence yield and purity?
this compound (2,2'-biphenyldicarboxylic acid) is synthesized via dehydrogenative dimerization of phenolic precursors like gallic acid or propyl gallate under oxidative conditions. Key factors include pH (acidic or neutral), temperature (typically 25–80°C), and the presence of catalysts (e.g., metal ions or enzymes). Post-synthesis purification often exploits its low water solubility (4–5 pH range) using recrystallization from methanol or acetone . Contaminants like unreacted monomers are removed via HPLC, with purity verified by melting point (227–229°C) and spectroscopic analysis .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Spectroscopy:
- FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretching) and 2500–3500 cm⁻¹ (broad O-H stretching) confirm carboxylic groups.
- NMR: ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.4–8.2 ppm and carboxylic protons at δ 12–13 ppm.
Q. What role does this compound play in microbial degradation of polycyclic aromatic hydrocarbons (PAHs)?
this compound is a metabolic intermediate in phenanthrene biodegradation. Bacteria like Pseudomonas spp. oxidize phenanthrene to 1-hydroxy-2-naphthoic acid, which is further degraded to this compound via dioxygenase activity. Its detection in environmental samples (e.g., soil or water) via LC-MS/MS serves as a biomarker for phenanthrene metabolism, with quantification limits as low as 0.1 ng/mL .
Advanced Research Questions
Q. How can this compound be integrated into metal-organic frameworks (MOFs), and what structural advantages does it offer?
this compound acts as a polytopic linker in MOFs due to its two carboxylate groups, which coordinate with metal clusters (e.g., Zn₄O or Cu₂). The rigid biphenyl core enables the formation of porous, stable frameworks with surface areas exceeding 3000 m²/g. Applications include gas storage (e.g., CO₂ adsorption at 298 K) and catalysis, where its acidity enhances Lewis acid sites .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?
Challenges include matrix interference (e.g., humic acids in soil) and low concentrations in environmental samples. Solutions:
Q. How do researchers resolve contradictions in reported catalytic efficiencies of this compound in enzymatic studies?
Discrepancies in peroxidase activation (e.g., varying activity levels in Phanerochaete chrysosporium) may stem from:
- Substrate Specificity: this compound induces higher activity in ligninolytic enzymes compared to phthalic acid .
- Experimental Design: Differences in enzyme concentration (0.1–1.0 μM), incubation time (minutes vs. hours), and inducer purity (>95% required). Standardized protocols (e.g., fixed pH 7.0 and 30°C) reduce variability .
Q. What thermodynamic and kinetic factors govern the lactonization of this compound derivatives to ellagic acid?
this compound derivatives (e.g., dipropyl ester) undergo lactonization via nucleophilic attack by phenolic -OH groups. The reaction is thermodynamically favored (ΔG = −28 kJ/mol) due to entropy gain from releasing small molecules (e.g., H₂O). Kinetic barriers are lower for esters (rate constant k = 0.15 s⁻¹) than amides due to resonance stabilization of the latter .
Methodological Guidance
Q. How to validate this compound as a biomarker in environmental microbiology studies?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
